

Application Note: Chromatographic Separation of Mesalazine and Mesalazine-D3

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Compound of Interest

Compound Name: Mesalazine-D3

Cat. No.: B585356

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This application note details a robust and sensitive method for the simultaneous quantification of Mesalazine (also known as 5-aminosalicylic acid or 5-ASA) and its deuterated internal standard, **Mesalazine-D3**, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

Introduction

Mesalazine is an anti-inflammatory drug primarily used to treat inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[1][2][3] Accurate quantification of Mesalazine in biological matrices is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, **Mesalazine-D3**, provides high accuracy and precision by compensating for matrix effects and variations in sample processing. This note describes a validated LC-MS/MS method that offers high sensitivity and selectivity for the determination of Mesalazine in human plasma.

Methodology

The analytical method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Chromatographic Conditions

A summary of the liquid chromatography and mass spectrometry conditions is provided below.

Parameter	Value
LC System	Agilent 1200 Series HPLC or equivalent
Column	Thermo HyPURITY C18 (150 x 4.6 mm, 5 µm) [1]
Mobile Phase	10 mM Ammonium Acetate : Methanol (85:15, v/v) [1]
Flow Rate	0.6 mL/min [1]
Injection Volume	10 µL
Column Temp.	45°C [4]
Autosampler Temp.	10°C [4]
MS System	API 3000 LC-MS/MS or equivalent
Ionization Mode	Electrospray Ionization (ESI), Negative or Positive [5] [6]
MRM Transitions	Mesalazine: m/z 152.0 → 108.0 (Negative Mode) [1] [5] or m/z 210.1 → 192.1 (Positive Mode after derivatization) [6] ; Mesalazine-D3: m/z 213.1 → 195.1 (Positive Mode after derivatization) [6]

Sample Preparation

Sample preparation is a critical step to remove interferences from the biological matrix.[\[5\]](#) A straightforward protein precipitation method is employed for high-throughput analysis.[\[5\]](#)[\[6\]](#)

- To 100 µL of human plasma, add the internal standard solution (**Mesalazine-D3**).
- Add 400 µL of methanol to precipitate the plasma proteins.[\[5\]](#)
- Vortex the mixture thoroughly.

- Centrifuge the samples to pellet the precipitated proteins.
- Collect the supernatant and inject it into the LC-MS/MS system.[5]

Alternatively, a liquid-liquid extraction (LLE) can be performed for a cleaner extract.[1][7]

Quantitative Data Summary

The method has been validated over a specific concentration range, demonstrating good linearity, precision, and accuracy.

Parameter	Mesalazine	Reference
Linearity Range	2 - 1500 ng/mL	[1]
Correlation Coefficient (r^2)	> 0.995	[7]
Lower Limit of Quantification (LLOQ)	0.1 - 2 ng/mL	[1][7]
Intra-day Precision (%CV)	1.60 - 8.63%	[1]
Inter-day Precision (%CV)	2.14 - 8.67%	[1]
Intra-day Accuracy (%)	102.70 - 105.48%	[1]
Inter-day Accuracy (%)	100.64 - 103.87%	[1]
Absolute Recovery	82 - 95%	[7]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow for the quantification of Mesalazine.



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Figure 1. Experimental workflow for Mesalazine analysis.

Detailed Experimental Protocol

1. Materials and Reagents

- Mesalazine and **Mesalazine-D3** reference standards
- HPLC-grade methanol and acetonitrile[3]
- Ammonium acetate
- Formic acid[6]
- Ultrapure water
- Human plasma (K2EDTA as anticoagulant)

2. Standard Solutions Preparation

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Mesalazine and **Mesalazine-D3** in methanol to prepare individual stock solutions.
- Working Standard Solutions: Prepare serial dilutions of the Mesalazine stock solution with a 50:50 mixture of methanol and water to create calibration standards.
- Internal Standard Spiking Solution: Dilute the **Mesalazine-D3** stock solution with the same diluent to a final concentration of 150 ng/mL.[1]

3. Sample Preparation Protocol

- Label polypropylene microcentrifuge tubes for blanks, calibration standards, quality control samples, and unknown samples.
- Pipette 100 μ L of the respective plasma sample (blank, standard, QC, or unknown) into the labeled tubes.

- Add 20 µL of the internal standard spiking solution to all tubes except for the blank.
- Add 400 µL of ice-cold methanol to all tubes.
- Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
- Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to HPLC vials for analysis.

4. LC-MS/MS Analysis Protocol

- Set up the LC-MS/MS system with the chromatographic and mass spectrometric conditions outlined in the methodology section.
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Create a sequence table including blanks, calibration standards, QCs, and unknown samples.
- Inject 10 µL of each sample into the system.
- Acquire data in the MRM mode for the specified transitions of Mesalazine and **Mesalazine-D3**.

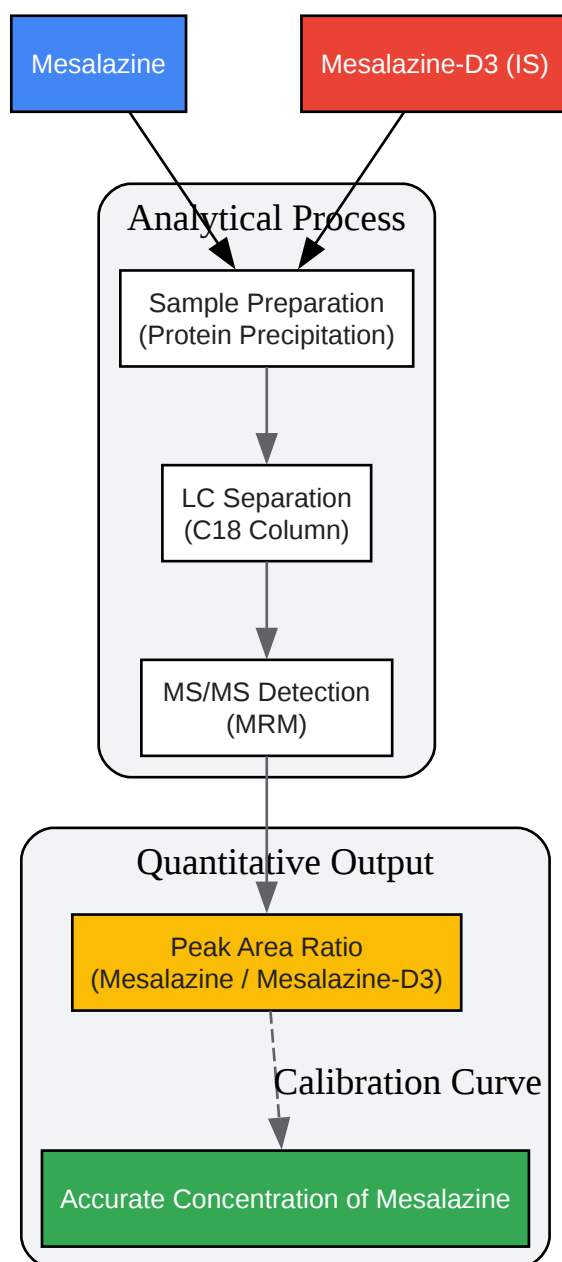
5. Data Analysis and Quantification

- Integrate the chromatographic peaks for Mesalazine and **Mesalazine-D3** using the instrument's software.
- Calculate the peak area ratio of Mesalazine to **Mesalazine-D3** for all standards, QCs, and samples.
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
- Perform a linear regression analysis of the calibration curve.

- Determine the concentration of Mesalazine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the analyte, internal standard, and the analytical technique for accurate quantification.



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Figure 2. Logical relationship for quantification.

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